[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c19-17(8-10-25(20,21)14-5-2-1-3-6-14)23-12-13-11-16(24-18-13)15-7-4-9-22-15/h1-7,9,11H,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQSKGIFVGZIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and related research findings, supported by data tables and case studies.
Molecular Characteristics
- Molecular Formula : C16H17N2O4S
- Molecular Weight : 335.38 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C(C1=CC=C(S(=O)(=O)C2=CC=CO2)C=C1)N1C=C(O1)C=C2
Structural Representation
The compound features a furan ring attached to an oxazole moiety, with a benzenesulfonyl group linked to a propanoate chain. This unique structure is thought to contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing furan and oxazole rings exhibit significant antimicrobial activity. For instance, derivatives of furan and oxazole have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Research has demonstrated that compounds similar to this compound possess anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promising results as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. The IC50 values for related compounds were reported at concentrations as low as 0.0433 µM .
Case Study: In Vivo Testing
A notable case study involved the administration of a related oxazole compound in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, suggesting that the compound may enhance the efficacy of existing chemotherapeutic agents .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Utilizing appropriate precursors under acidic conditions.
- Attachment of the Furan Group : Achieved through cyclization reactions with furan derivatives.
- Sulfonation Reaction : The introduction of the benzenesulfonyl group is accomplished via electrophilic aromatic substitution.
These methods can be optimized for yield and purity through various synthetic strategies.
Biological Activity Summary Table
Comparison with Similar Compounds
Structural Analogues with Furan-Oxazole Cores
(a) 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA)
- Structure : Contains a trifluoromethyl-substituted oxazole and a sulfonamide group attached to furan.
- Key Differences: The sulfonamide group in TFISA replaces the benzenesulfonyl-propanoate ester in the target compound.
- Synthesis : TFISA is synthesized via intermediates involving trifluoromethyl-diketones and oxazole ring formation, with a final sulfonylation step .
(b) Compounds 4a–i (Mannich Reaction Derivatives)
- Structure: Derivatives like (E)-3-(5-((dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a) feature furan-oxazole scaffolds with varied amine substituents.
- Key Differences: These compounds lack the benzenesulfonyl-propanoate group but share the furan-oxazole core. The presence of acrylaldehyde and amine groups enhances reactivity in further functionalization .
Sulfonyl-Containing Analogues
(a) 3-{5-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide
- Structure: Combines a sulfanyl-quinazolinone core with a furan-methylpropanamide group.
- Key Differences: The sulfanyl and carbamoyl groups introduce distinct hydrogen-bonding and steric effects compared to the benzenesulfonyl-propanoate ester.
- Relevance : Such compounds are explored for kinase inhibition, suggesting sulfonyl/sulfanyl groups enhance target binding .
(b) Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
- Structure: Features an oxazole-propanoate ester with halogenated aryl groups.
- Molecular Weight : 297.71 g/mol, smaller than the target compound due to simpler substituents .
Data Table: Comparative Analysis of Key Compounds
Critical Discussion
- Synthetic Accessibility: The target compound’s benzenesulfonyl-propanoate group may require multi-step synthesis, similar to TFISA’s sulfonylation . Mannich derivatives (e.g., 4a–i) demonstrate higher yields (78–82%) due to streamlined reactions .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
